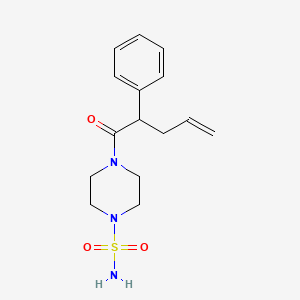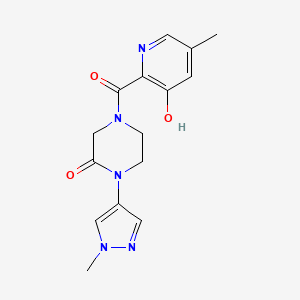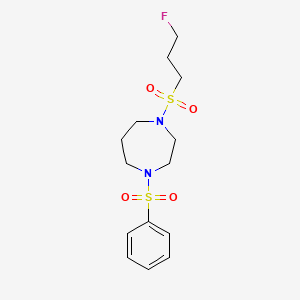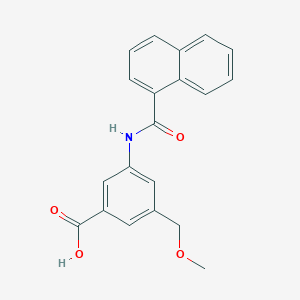![molecular formula C15H17F2N5O B7078672 1-[4-(2,5-Difluorophenyl)piperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7078672.png)
1-[4-(2,5-Difluorophenyl)piperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2,5-Difluorophenyl)piperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a difluorophenyl group and a triazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,5-Difluorophenyl)piperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where the piperazine ring reacts with a difluorobenzene derivative.
Attachment of the Triazole Ring: The triazole ring is attached through a cyclization reaction involving a suitable precursor, such as an azide or an alkyne, under copper-catalyzed conditions.
Final Coupling: The final step involves coupling the triazole-substituted piperazine with a propanone derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,5-Difluorophenyl)piperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the triazole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(2,5-Difluorophenyl)piperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(2,5-Difluorophenyl)piperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-[4-(2,4-Difluorophenyl)piperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one: Similar structure but with different fluorine substitution pattern.
1-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one: Chlorine atoms instead of fluorine atoms.
1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one: Methyl groups instead of fluorine atoms.
Uniqueness
1-[4-(2,5-Difluorophenyl)piperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one is unique due to the presence of both difluorophenyl and triazole moieties, which confer distinct chemical and biological properties. The difluorophenyl group enhances its lipophilicity and metabolic stability, while the triazole ring contributes to its ability to interact with various biological targets.
Properties
IUPAC Name |
1-[4-(2,5-difluorophenyl)piperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N5O/c16-12-1-2-13(17)14(9-12)20-5-7-21(8-6-20)15(23)3-4-22-11-18-10-19-22/h1-2,9-11H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQKXAZHFAMRLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC(=C2)F)F)C(=O)CCN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-[2-(2,3-Dihydropyrrolo[2,3-c]pyridin-1-yl)-2-oxoethyl]phenyl]pyrrolidin-2-one](/img/structure/B7078590.png)


![N-[1-[(3-amino-3-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]-1H-indazole-3-carboxamide](/img/structure/B7078604.png)
![2-bromo-5-methoxy-N-[(1-methylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B7078624.png)
![2-methoxy-N-[1-(3-methoxy-3-methylbutanoyl)azetidin-3-yl]acetamide](/img/structure/B7078625.png)
![2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]-1,3-thiazole-5-sulfonamide](/img/structure/B7078652.png)

![Imidazo[1,2-a]pyridin-2-yl-[4-(oxan-2-ylmethoxy)piperidin-1-yl]methanone](/img/structure/B7078675.png)
![(2-Chloro-4-methylphenyl)-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone](/img/structure/B7078679.png)
![4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]phenol](/img/structure/B7078686.png)
![(2S)-2-N-[(4-bromo-3-fluorophenyl)methyl]-2-N-methylpyrrolidine-1,2-dicarboxamide](/img/structure/B7078689.png)

![N-[4-[2-(4-methylpyrazol-1-yl)ethylamino]cyclohexyl]acetamide](/img/structure/B7078704.png)
